molecular formula C21H19F4N3O3 B2886352 1-(4-fluorophenyl)-5-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)pyrrolidine-3-carboxamide CAS No. 1234996-82-7

1-(4-fluorophenyl)-5-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)pyrrolidine-3-carboxamide

Cat. No. B2886352
CAS RN: 1234996-82-7
M. Wt: 437.395
InChI Key: YNTUTUBXWNFCMQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could undergo nucleophilic addition reactions, the amine groups could participate in acid-base reactions, and the fluorophenyl group could undergo electrophilic aromatic substitution reactions, among others .

Scientific Research Applications

Discovery of Selective Inhibitors

Compounds with complex molecular structures, including various substituted carboxamides, have been explored for their potential as selective inhibitors targeting specific enzymes or receptors. For example, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors is significant in cancer research. These compounds demonstrated tumor stasis in Met-dependent human gastric carcinoma models, highlighting their potential therapeutic applications (G. M. Schroeder et al., 2009).

Antibacterial Agents

The search for new antibacterial agents has led to the development of novel chemical entities, such as pyridonecarboxylic acids and their analogues. These compounds have been synthesized and tested for antibacterial activity, showing promise in the fight against bacterial infections. For instance, certain pyridonecarboxylic acids demonstrated more activity than known antibiotics, indicating their worth for further biological study (H. Egawa et al., 1984).

Synthesis and Characterization

The synthesis and characterization of compounds with intricate structures are crucial for understanding their properties and potential applications. For example, the water-mediated synthesis of specific carboxamide derivatives and their experimental and computational studies reveal insights into their non-linear optical (NLO) properties and potential anticancer activity through interactions with tubulin (R. Jayarajan et al., 2019).

Molecular Docking Studies

Molecular docking studies are essential in drug discovery, providing information on the interactions between potential drug molecules and their target proteins. For example, phenylpyrimidine-carboxamide derivatives have been synthesized and evaluated for their activity against cancer cell lines and c-Met kinase, with docking studies helping to understand their mode of action (Wufu Zhu et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3O3/c22-15-3-7-17(8-4-15)28-11-14(10-19(28)30)20(31)27-16-5-1-13(2-6-16)9-18(29)26-12-21(23,24)25/h1-8,14H,9-12H2,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTUTUBXWNFCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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